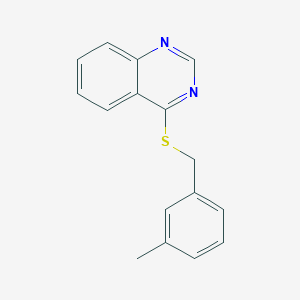

4-((3-Methylbenzyl)thio)quinazoline

Descripción general

Descripción

4-((3-Methylbenzyl)thio)quinazoline is a quinazoline derivative known for its significant biological activities. . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest in medicinal chemistry.

Métodos De Preparación

The synthesis of 4-((3-Methylbenzyl)thio)quinazoline typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Análisis De Reacciones Químicas

4-((3-Methylbenzyl)thio)quinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Activities

4-((3-Methylbenzyl)thio)quinazoline exhibits several notable biological activities:

- Anticancer Properties : Quinazoline derivatives have been shown to inhibit various cancer cell lines. For instance, studies have indicated that modifications at specific positions on the quinazoline ring can enhance anticancer effects, making them promising candidates for cancer therapy .

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Quinazolines have been reported to possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

A number of studies have focused on the applications of quinazoline derivatives, including this compound:

- Tyrosinase Inhibition : A series of phenylamino quinazolinone derivatives were designed as potential tyrosinase inhibitors. These compounds exhibited significant inhibitory activity, indicating their potential use in treating hyperpigmentation disorders .

- Cytotoxicity Assessments : Research on quinazolinone-based hybrids has shown promising cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HCT-116). The incorporation of different substituents has been linked to enhanced activity against these cells .

- Antioxidant Activity : Studies have explored the antioxidant potential of quinazolin-4(3H)-ones linked with phenolic compounds, demonstrating improved efficacy compared to standard antioxidants like ascorbic acid .

Mecanismo De Acción

The mechanism of action of 4-((3-Methylbenzyl)thio)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in the proliferation and survival of cancer cells . By binding to the active site of EGFR, the compound disrupts the signaling pathways, leading to the inhibition of cell growth and induction of apoptosis .

Comparación Con Compuestos Similares

4-((3-Methylbenzyl)thio)quinazoline can be compared with other quinazoline derivatives, such as:

Gefitinib: Another EGFR inhibitor used in cancer therapy.

Erlotinib: Similar to gefitinib, it targets the EGFR pathway.

Afatinib: A broader spectrum EGFR inhibitor with additional targets.

Actividad Biológica

4-((3-Methylbenzyl)thio)quinazoline is a compound within the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage with a 3-methylbenzyl group, enhancing its chemical properties and potential biological activities. Quinazolines are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The molecular formula for this compound is C14H14N2S, with a molecular weight of approximately 242.34 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including colon (HCT116), liver (HepG2), breast (MCF-7), and lung cancers. The mechanism involves the inhibition of key kinases that promote cancer cell proliferation and survival.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Target Kinases | IC50 (μM) | Cell Lines Tested |

|---|---|---|---|

| This compound | EGFR/VEGFR-2 | TBD | HCT116, HepG2 |

| Quinazoline Derivative A | EGFR | 5.0 | MCF-7 |

| Quinazoline Derivative B | VEGFR-2 | 8.5 | A549 |

| Quinazoline Derivative C | Dual Targeting | 10.0 | HCT116, MCF-7 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The thioether group in its structure contributes to enhanced membrane permeability, allowing better interaction with microbial targets.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Quinazoline Derivative D | Escherichia coli | TBD |

| Quinazoline Derivative E | Pseudomonas aeruginosa | TBD |

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory effects. Studies indicate that compounds like this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses.

The mechanism by which this compound exerts its effects typically involves the following:

- Enzyme Inhibition : The compound interacts with specific enzymes or receptors, disrupting their normal function.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell proliferation and survival.

Study on Anticancer Properties

A study published in August 2024 focused on a series of thioquinazolin derivatives showing dual inhibitory activities against EGFR and VEGFR-2. Among these derivatives, one exhibited significant cytotoxicity with an IC50 value of 6.29 μM against HepG2 cells, demonstrating the potential for developing new anticancer agents based on this scaffold .

Research on Antimicrobial Effects

Another investigation highlighted the antimicrobial efficacy of thioether-substituted quinazolines against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency .

Propiedades

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-5-4-6-13(9-12)10-19-16-14-7-2-3-8-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSIGRSHAUOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322636 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852366-98-4 | |

| Record name | 4-[(3-methylphenyl)methylsulfanyl]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.